Aminooxy-PEG3-Propargyl

Beschreibung

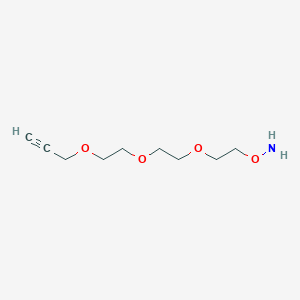

Structure

3D Structure

Eigenschaften

IUPAC Name |

O-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-2-3-11-4-5-12-6-7-13-8-9-14-10/h1H,3-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOPGANXFFLCJLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCCOCCOCCON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Aminooxy-PEG3-Propargyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the heterobifunctional linker, Aminooxy-PEG3-Propargyl. It details the molecule's core structure, physicochemical properties, and key reaction mechanisms. Furthermore, it presents detailed experimental protocols for its application in bioconjugation and highlights its significant role in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Structure and Physicochemical Properties

This compound is a versatile chemical tool composed of three distinct functional components: an aminooxy group, a triethylene glycol (PEG3) spacer, and a terminal propargyl group.[1] This unique combination allows for sequential or orthogonal conjugation reactions, making it a valuable asset in chemical biology and drug development.[1][2]

-

Aminooxy Group (-ONH₂): This moiety selectively reacts with aldehydes or ketones to form a stable oxime linkage.[2][3][4][5] This reaction is highly efficient and can be performed under mild physiological conditions.

-

PEG3 Linker (-OCH₂CH₂OCH₂CH₂OCH₂CH₂O-): The polyethylene (B3416737) glycol spacer is hydrophilic, which can enhance the solubility and stability of the resulting conjugates.[1] Its flexibility and defined length are critical for optimizing the spatial arrangement of linked molecules, particularly in applications like PROTAC development.[6]

-

Propargyl Group (-CH₂C≡CH): This terminal alkyne group is a key component for "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[2][7] This allows for the efficient and specific ligation to azide-containing molecules.[7]

The structural arrangement of these three components is visualized below.

The key physicochemical properties of this compound are summarized in the table below. Data is aggregated from multiple chemical suppliers.

| Property | Value | Reference(s) |

| Chemical Name | O-(2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethyl)hydroxylamine | [8] |

| Molecular Formula | C₉H₁₇NO₄ | [2][6][8] |

| Molecular Weight | 203.24 g/mol | [1][6][8] |

| CAS Number | 1807537-27-4 | [2][6][7][8] |

| Purity | Typically ≥95% - ≥98% | [1][2][6][8] |

| Appearance | Solid Powder | [8] |

| Storage Condition | -20°C for long-term storage (≥1 year); immediate use recommended. | [2][7][8] |

| SMILES | C#CCOCCOCCOCCON | [8] |

| InChIKey | DOPGANXFFLCJLK-UHFFFAOYSA-N | [8] |

Reaction Mechanisms and Experimental Protocols

The utility of this compound stems from the distinct reactivity of its terminal functional groups, enabling two powerful conjugation strategies.

The aminooxy group reacts with a carbonyl group (aldehyde or ketone) on a target molecule to form a stable oxime bond. This reaction is highly selective and proceeds readily in aqueous buffers at or near neutral pH.

Experimental Protocol: General Oxime Ligation

This protocol describes a general method for conjugating an aldehyde-tagged protein with this compound.

-

Materials:

-

Aldehyde-tagged protein in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Aniline (B41778) (as catalyst, optional).

-

DMSO (for stock solution).

-

Purification system (e.g., SEC, dialysis) for removing excess linker.

-

-

Procedure:

-

Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO.

-

To the protein solution (e.g., 1-5 mg/mL), add the this compound stock solution to achieve a final molar excess (typically 10- to 50-fold excess over the protein).

-

If using a catalyst, add aniline to a final concentration of 1-10 mM.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.

-

Monitor the reaction progress using techniques like SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.

-

Once the reaction is complete, remove the excess, unreacted linker and catalyst using size-exclusion chromatography (SEC), dialysis, or spin filtration.

-

Characterize the final conjugate to determine the degree of labeling.

-

The terminal alkyne of the propargyl group enables covalent linkage to an azide-functionalized molecule through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This "click" reaction is known for its high efficiency, specificity, and biocompatibility.[2][7]

Experimental Protocol: General CuAAC "Click" Reaction

This protocol outlines the conjugation of a propargyl-functionalized molecule (prepared as in 2.1) to an azide-containing small molecule.

-

Materials:

-

Propargyl-functionalized molecule in a compatible buffer.

-

Azide-containing molecule.

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution.

-

Reducing agent stock solution (e.g., sodium ascorbate).

-

Copper-chelating ligand (e.g., THPTA, TBTA) to stabilize Cu(I) and protect biomolecules.

-

DMSO.

-

-

Procedure:

-

Prepare a stock solution of the azide-containing molecule in DMSO.

-

In a reaction vessel, combine the propargyl-functionalized molecule with a 2- to 10-fold molar excess of the azide-containing molecule.

-

Prepare a "click catalyst" premix by combining CuSO₄, the ligand (e.g., THPTA), and the reducing agent (e.g., sodium ascorbate) in buffer. A typical ratio is 1 part CuSO₄ to 5 parts ligand and 10-20 parts sodium ascorbate.

-

Add the catalyst premix to the reaction mixture. The final concentration of copper is typically in the range of 50-200 µM for biomolecule conjugations.

-

Allow the reaction to proceed at room temperature for 1-2 hours.

-

Monitor the reaction completion via LC-MS or other appropriate analytical methods.

-

Purify the final conjugate using chromatography (e.g., SEC, RP-HPLC) to remove the catalyst and excess reagents.

-

Application in PROTAC Synthesis

This compound is widely employed as a PEG-based linker in the synthesis of PROTACs.[7][8] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[8] The linker's length and composition are critical for enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[6]

The dual reactivity of this compound allows for a modular assembly of PROTACs, where the E3 ligase ligand and the target protein ligand can be attached sequentially.

References

- 1. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]

- 2. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]

- 3. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 4. Aminooxy PEG, Aminooxy linker, Aldehyde reactive Reagents | AxisPharm [axispharm.com]

- 5. precisepeg.com [precisepeg.com]

- 6. precisepeg.com [precisepeg.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. xcessbio.com [xcessbio.com]

An In-depth Technical Guide to Aminooxy-PEG3-Propargyl: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-PEG3-Propargyl is a versatile bifunctional linker molecule widely employed in bioconjugation, drug discovery, and proteomics. Its unique architecture, featuring a terminal aminooxy group and a propargyl group connected by a short polyethylene (B3416737) glycol (PEG) chain, enables chemoselective ligations. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.

Core Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₄ | [1][2][3][4] |

| Molecular Weight | 203.24 g/mol | [1][2][4] |

| CAS Number | 1807537-27-4 | [1][2][3][4] |

| Appearance | Colorless to light yellow liquid | [1] |

| Density | ~1.069 g/cm³ | [1] |

| Purity | Typically >95% | [3] |

| IUPAC Name | 1-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethanamine | |

| SMILES | C#CCOCCOCCOCCON | [2] |

Solubility and Stability

This compound exhibits good solubility in a range of organic solvents. It is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations of at least 250 mg/mL. While specific quantitative data for a wide range of solvents is limited in publicly available literature, its PEG linker suggests at least moderate solubility in other polar organic solvents and aqueous solutions.[5]

For optimal stability, the pure compound should be stored at -20°C, where it can be stable for up to three years.[1] When in solution, it is recommended to store at -80°C for up to six months or at -20°C for up to one month.[1] It is important to note that aminooxy compounds are known to be reactive and sensitive, and for critical applications, immediate use within a week of preparation is advised.[3]

Dual Reactivity: A Versatile Tool for Bioconjugation

The utility of this compound stems from its two orthogonal reactive groups: the aminooxy group and the propargyl group. This dual functionality allows for sequential or one-pot conjugation strategies, making it a valuable tool for constructing complex biomolecular architectures.

Oxime Ligation via the Aminooxy Group

The aminooxy group reacts chemoselectively with aldehydes and ketones to form a stable oxime linkage.[3][6] This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific labeling of biomolecules.

Key Reaction Parameters:

-

pH: The reaction is typically carried out in mildly acidic conditions, with an optimal pH range of 4.5 to 5.5, to facilitate the dehydration step of oxime formation.

-

Catalysis: At neutral pH, the reaction rate can be significantly increased by the addition of a nucleophilic catalyst, such as aniline (B41778) or its derivatives.

-

Substrate Preference: The reaction is generally faster with aldehydes than with ketones.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne of the propargyl group readily participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry". This reaction forms a stable triazole ring, linking the PEG chain to an azide-modified molecule.[1]

Key Reaction Components:

-

Catalyst: A source of copper(I) is required. This is often generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).

-

Ligand: A stabilizing ligand for the copper(I) catalyst, such as tris-(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), is often used to improve reaction efficiency and prevent catalyst disproportionation.

Experimental Protocols

Detailed experimental conditions should be optimized for each specific application. However, the following provides general starting points for the two key reactions of this compound.

General Protocol for Oxime Ligation

-

Dissolve: Dissolve the aldehyde or ketone-containing biomolecule in an appropriate buffer (e.g., 100 mM sodium acetate, pH 4.7).

-

Add Linker: Add a 1.5 to 10-fold molar excess of this compound to the reaction mixture. The linker can be pre-dissolved in a small amount of a compatible organic solvent like DMSO if necessary.

-

Incubate: Allow the reaction to proceed at room temperature or 37°C for 2 to 24 hours, with gentle mixing.

-

Monitor: Monitor the reaction progress using an appropriate analytical technique, such as LC-MS or HPLC.

-

Purify: Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography (SEC) or dialysis, to remove unreacted linker and byproducts.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

Prepare Solutions:

-

Dissolve the azide-containing molecule and this compound in an appropriate solvent system (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).

-

Prepare fresh stock solutions of copper(II) sulfate (e.g., 20 mM in water), a stabilizing ligand like THPTA (e.g., 50 mM in water), and sodium ascorbate (e.g., 100 mM in water).

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide and alkyne solutions.

-

Add the copper(II) sulfate and ligand solutions.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubate: Allow the reaction to proceed at room temperature for 1 to 4 hours, with gentle mixing. The reaction is often complete within this timeframe.

-

Monitor and Purify: Monitor the reaction progress and purify the conjugate as described for the oxime ligation protocol.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable reagent in several areas:

-

PROTACs Synthesis: It is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][7] The linker connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[1][2]

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, creating ADCs for targeted cancer therapy.

-

Biomolecule Labeling and Imaging: The chemoselective nature of its reactions allows for the specific attachment of fluorescent dyes, biotin, or other reporter molecules to proteins, peptides, or other biomolecules for imaging and detection purposes.

-

Surface Modification: It can be used to functionalize surfaces, such as nanoparticles or microarrays, for various biomedical and diagnostic applications.

Safety and Handling

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the compound in a well-ventilated area or a fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

In case of contact, wash the affected area thoroughly with water.

-

Store the compound according to the recommended conditions.

As with any chemical reagent, it is crucial to consult the material safety data sheet (MSDS) provided by the supplier for detailed safety and handling information.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]

- 4. precisepeg.com [precisepeg.com]

- 5. file.medchemexpress.eu [file.medchemexpress.eu]

- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 7. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to the Mechanism of Action of Aminooxy-PEG3-Propargyl

For Researchers, Scientists, and Drug Development Professionals

Aminooxy-PEG3-Propargyl is a heterobifunctional linker molecule designed for advanced bioconjugation applications. Its architecture, featuring two distinct and highly chemoselective reactive groups separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, enables the sequential and controlled covalent linking of two different molecular entities. This guide provides a detailed examination of the core mechanisms of action, supported by quantitative data, experimental protocols, and mechanistic diagrams.

Molecular Structure and Core Functionality

This compound possesses three key components:

-

Aminooxy Group (-ONH₂): A potent nucleophile that selectively reacts with carbonyl compounds (aldehydes and ketones) to form a stable oxime bond.

-

Propargyl Group (HC≡C-CH₂-): A terminal alkyne that serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.

-

PEG3 Linker (- (OCH₂CH₂)₃ -): A short, three-unit polyethylene glycol chain that imparts hydrophilicity, enhances solubility of the conjugate, and provides spatial separation between the conjugated molecules, minimizing steric hindrance.

This dual functionality allows for a two-step conjugation strategy, where one molecule is first attached via the aminooxy group, followed by the attachment of a second molecule via the propargyl group, or vice versa.[1][2]

Mechanism of Action I: Oxime Ligation

The primary mechanism of the aminooxy moiety is its reaction with an aldehyde or ketone to form a stable C=N double bond, known as an oxime linkage.[2][3] This reaction is highly chemoselective, as aldehydes and ketones are relatively rare in native biological systems, thus preventing unwanted side reactions with other functional groups.[3]

The reaction proceeds via a two-step mechanism:

-

Nucleophilic Attack: The nitrogen atom of the aminooxy group performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde or ketone.

-

Dehydration: The resulting tetrahedral intermediate undergoes acid-catalyzed dehydration to form the stable oxime bond.

This ligation is most efficient under slightly acidic conditions (pH 4-5), which facilitates the dehydration step.[4][5] The rate of oxime formation can be significantly accelerated by the addition of a nucleophilic catalyst, such as aniline.[5][6] The resulting oxime bond is exceptionally stable across a wide pH range.[3]

References

- 1. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]

- 2. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

Solubility and Application of Aminooxy-PEG3-Propargyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Aminooxy-PEG3-Propargyl, a versatile heterobifunctional linker crucial in bioconjugation, drug delivery, and proteomics. This document provides a comprehensive overview of its solubility in various common laboratory solvents, detailed experimental protocols for its use, and a visual representation of a typical bioconjugation workflow.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing two reactive functional groups: an aminooxy group and a propargyl group. The aminooxy moiety readily reacts with aldehydes and ketones to form stable oxime linkages.[1] The terminal propargyl group (an alkyne) is utilized in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1][2] The PEG3 linker itself is a short, hydrophilic spacer that can enhance the solubility and reduce the immunogenicity of the conjugated molecule.[3]

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in various experimental settings. While comprehensive quantitative data across all solvents is not always available, a combination of manufacturer-provided data, information on structurally similar compounds, and the general properties of PEG linkers allows for a detailed solubility profile.

PEG products are generally characterized by their high solubility in many organic solvents and aqueous solutions.[4][5] For this compound, the following table summarizes its known and inferred solubility:

| Solvent | Chemical Formula | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥ 250 mg/mL (1230.07 mM)[2] | Hygroscopic DMSO can impact solubility; it is recommended to use newly opened solvent.[2] |

| Water / Aqueous Buffers | H₂O | Soluble | Inferred from the solubility of structurally similar compounds such as Propargyl-PEG3-amine and Aminooxy-PEG1-propargyl HCl salt, and the hydrophilic nature of the PEG linker.[6][7] |

| Dimethylformamide (DMF) | C₃H₇NO | Soluble | Inferred from the solubility of structurally similar compounds like Propargyl-PEG3-amine, Aminooxy-PEG1-propargyl HCl salt, and Propargyl-PEG3-NHS ester.[6][7][8] |

| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Inferred from the solubility of structurally similar compounds such as Propargyl-PEG3-amine and Propargyl-PEG3-NHS ester.[6][8] |

| Ethanol | C₂H₅OH | Soluble | PEGs are generally soluble in alcohols, though potentially to a lesser extent than in DMSO or DMF.[4] |

| Methanol | CH₃OH | Soluble | A structurally similar compound, Aminooxy-PEG3-NH-Boc, is soluble in methanol.[9] |

Experimental Protocols

The dual functionality of this compound allows for a two-step conjugation strategy. The following is a general protocol for the sequential conjugation of two different molecules (a biomolecule containing an aldehyde or ketone and a molecule functionalized with an azide).

Materials

-

This compound

-

Aldehyde or ketone-functionalized biomolecule (e.g., a protein with a genetically encoded aldehyde tag)

-

Azide-functionalized molecule (e.g., a fluorescent probe, biotin, or another biomolecule)

-

Reaction Buffer 1 (for oxime ligation): Phosphate-buffered saline (PBS) or similar, pH 6.5-7.5.

-

Reaction Buffer 2 (for click chemistry): Amine-free buffer, e.g., phosphate (B84403) buffer.

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Anhydrous DMSO or DMF for stock solutions

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Protocol

Step 1: Oxime Ligation

-

Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF. For example, a 100 mM stock solution.

-

Reaction Setup: Dissolve the aldehyde or ketone-functionalized biomolecule in Reaction Buffer 1 to a final concentration of 1-5 mg/mL.

-

Conjugation: Add a 10- to 50-fold molar excess of the this compound stock solution to the biomolecule solution.

-

Incubation: Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by techniques such as mass spectrometry or SDS-PAGE.

-

Purification: Remove the excess this compound and byproducts by size-exclusion chromatography or dialysis against Reaction Buffer 2.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

-

Preparation of Click Chemistry Reagents:

-

Prepare a 100 mM stock solution of the azide-functionalized molecule in DMSO or water.

-

Prepare a 50 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 50 mM stock solution of THPTA in water.

-

-

Reaction Setup: To the purified propargyl-functionalized biomolecule from Step 1, add a 5- to 20-fold molar excess of the azide-functionalized molecule.

-

Initiation of Click Reaction:

-

In a separate tube, pre-mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio.

-

Add the CuSO₄/THPTA mixture to the reaction solution to a final copper concentration of 0.1-1 mM.

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction.

-

-

Incubation: Incubate the reaction at room temperature for 1-2 hours.

-

Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagents and byproducts.

Bioconjugation Workflow Diagram

The following diagram illustrates the sequential bioconjugation process using this compound.

Caption: A typical two-step bioconjugation workflow using this compound.

References

- 1. broadpharm.com [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]

- 4. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]

- 5. creativepegworks.com [creativepegworks.com]

- 6. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]

- 7. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]

- 8. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]

- 9. Aminooxy-PEG3-NH-Boc, 2062663-65-2 | BroadPharm [broadpharm.com]

A Comprehensive Technical Guide to the Safe Handling of Aminooxy-PEG3-Propargyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety and handling precautions for Aminooxy-PEG3-Propargyl, a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Given the reactive nature of its functional groups, a thorough understanding of its properties and potential hazards is crucial for ensuring laboratory safety.

Introduction to this compound

This compound is a heterobifunctional crosslinker featuring an aminooxy group at one terminus and a propargyl (alkyne) group at the other, connected by a three-unit polyethylene (B3416737) glycol (PEG) spacer.[1] The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages, a common strategy for conjugating molecules to glycoproteins or other biomolecules with available carbonyl groups.[2][3] The terminal alkyne facilitates covalent modification via copper-catalyzed or strain-promoted "click chemistry" with azide-containing molecules.[2] The PEG linker enhances solubility and reduces steric hindrance, making this a versatile tool in drug development and chemical biology.[4][5][6]

Physicochemical and Safety Data

While specific toxicological data for this compound is not extensively documented, a conservative approach to handling is recommended based on the known hazards of its constituent functional groups and general principles of laboratory safety for reactive small molecules. The following table summarizes key quantitative data available from various suppliers and safety data sheets (SDS) for this compound and similar compounds.

| Property | Value | Reference |

| Chemical Formula | C₉H₁₇NO₄ | [2] |

| Molecular Weight | 203.24 g/mol | [7][8] |

| CAS Number | 1807537-27-4 | [2][7] |

| Appearance | Solid Powder | [8] |

| Purity | Typically >95% | [2][7] |

| Storage Temperature | -20°C | [2][9] |

| Shipping Temperature | Ambient | [2] |

| Solubility | Soluble in water, DMSO, DMF | [10] |

| Hazard Classification | Not classified as hazardous under GHS | [11] |

| Toxicity | Toxicological properties not fully investigated | [1] |

Hazard Identification and Risk Assessment

Although supplier safety data sheets may not classify this compound as a hazardous substance, the presence of reactive functional groups warrants caution.[11]

-

Aminooxy Group: Compounds containing aminooxy groups are described as very reactive and sensitive.[2] While specific toxicity data is lacking, similar small molecules with amine functionalities can be irritants.[12]

-

Propargyl Group: The propargyl group itself is a potential hazard. Propargyl alcohol, a related compound, is flammable, can be absorbed through the skin, and may cause irritation to the eyes, skin, and respiratory tract.[13][14] It is also important to note that terminal alkynes can form explosive metal acetylides, particularly with heavy metals. Therefore, contact with incompatible metals should be avoided.

-

PEG Linker: The polyethylene glycol component is generally considered biocompatible and to have low toxicity.[15]

Based on this information, researchers should treat this compound as a potentially irritating and reactive substance.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to standard laboratory safety protocols is essential when working with this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[11]

-

Personal Protective Equipment:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: A lab coat should be worn. For larger quantities or in case of a spill, additional protective clothing may be necessary.

-

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

Storage and Stability

Proper storage is critical to maintain the integrity and reactivity of this compound.

-

Storage Conditions: Store in a tightly sealed container at -20°C in a dry and dark place.[2][8]

-

Stability: Aminooxy compounds are noted to be sensitive and are recommended for immediate use (within one week) after receipt.[2][16] If stored as a stock solution, for example in DMSO, it should be stored at -20°C and used within a month.[9][17]

First Aid Measures

In the event of exposure, follow these first aid procedures:

-

Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

Spill and Disposal Procedures

-

Spill Response: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11] Ensure adequate ventilation and wear appropriate PPE during cleanup.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration by a licensed disposal company.

Experimental Protocols

The following is a representative protocol for the conjugation of this compound to an aldehyde-containing biomolecule. This protocol is provided as a general guideline and should be optimized for specific applications.

Objective: To conjugate this compound to a model protein containing an aldehyde group.

Materials:

-

Aldehyde-modified protein

-

This compound

-

Reaction Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5-7.5)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

Prepare a stock solution of this compound: Dissolve the required amount of this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).

-

Prepare the protein solution: Dissolve the aldehyde-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Initiate the conjugation reaction: Add a 10-50 fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.

-

Purify the conjugate: Remove the excess, unreacted this compound and byproducts using size-exclusion chromatography or another suitable purification method.

-

Characterize the conjugate: Analyze the purified conjugate using techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm successful conjugation and determine the degree of labeling.

Visualizations

The following diagrams illustrate the bioconjugation reaction of this compound and a general workflow for its safe handling.

Caption: Bioconjugation of an aldehyde-containing molecule with this compound to form a stable oxime bond.

Caption: A logical workflow for the safe handling of this compound from receipt to disposal.

References

- 1. carlroth.com:443 [carlroth.com:443]

- 2. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]

- 5. carlroth.com [carlroth.com]

- 6. precisepeg.com [precisepeg.com]

- 7. precisepeg.com [precisepeg.com]

- 8. xcessbio.com [xcessbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]

- 13. ICSC 0673 - PROPARGYL ALCOHOL [chemicalsafety.ilo.org]

- 14. nj.gov [nj.gov]

- 15. chempep.com [chempep.com]

- 16. Aminooxy-PEG3-azide, 1306615-51-9 | BroadPharm [broadpharm.com]

- 17. broadpharm.com [broadpharm.com]

Navigating the Handling of Aminooxy-PEG3-Propargyl: A Technical Guide to Storage and Stability

For researchers, scientists, and professionals in drug development, the integrity of chemical reagents is paramount to the success of their work. This in-depth technical guide provides a comprehensive overview of the critical aspects of storing and handling Aminooxy-PEG3-Propargyl, a bifunctional linker widely used in bioconjugation and proteomics. Understanding its stability profile is essential for ensuring reproducible and reliable experimental outcomes.

This compound is a versatile molecule featuring an aminooxy group for reaction with aldehydes and ketones to form stable oxime linkages, and a propargyl group that readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This dual functionality makes it a valuable tool for linking biomolecules, creating antibody-drug conjugates (ADCs), and developing PROTACs. However, the inherent reactivity of its functional groups necessitates careful attention to storage and handling to prevent degradation.

Recommended Storage and Stability

Proper storage is crucial for maximizing the shelf life of this compound and ensuring its chemical integrity. The following table summarizes the recommended storage conditions and known stability information based on supplier data sheets and related literature. It is important to note that while general guidelines are provided, optimal conditions may vary slightly between suppliers.

| Parameter | Recommendation | Remarks |

| Storage Temperature | Store at -20°C.[1][2][][4][5] For long-term storage of stock solutions, -80°C is recommended. | Storing at low temperatures minimizes the rate of potential degradation reactions. |

| Protection from Light | Store in the dark, protected from light.[1] | Exposure to light can potentially lead to photo-degradation of the molecule. |

| Protection from Moisture | Keep in a dry place, away from moisture.[1] Use of a desiccant is recommended.[6] | The compound is sensitive to moisture, which can lead to hydrolysis. Vials should be warmed to room temperature before opening to prevent condensation.[7] |

| Form | Store as a solid (lyophilized powder). | Storing in solid form is generally more stable than in solution. |

| Inert Atmosphere | Not explicitly required by most suppliers, but storage under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation. | |

| Stock Solution Stability | Stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[8][7] | The stability of stock solutions will depend on the solvent used. Anhydrous solvents such as DMSO or DMF are commonly used. |

| Reactivity and Handling | Aminooxy compounds are highly reactive and sensitive.[4][9] Immediate use after reconstitution is highly recommended, ideally within one week.[4][9] | The high reactivity of the aminooxy group makes it susceptible to reaction with any aldehyde or ketone contaminants. |

Experimental Protocols for Stability Assessment

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of this compound over time under specific storage conditions.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

Divide the stock solution into multiple aliquots in separate vials to represent different time points and storage conditions (e.g., -20°C, 4°C, room temperature).

-

-

HPLC Analysis:

-

At each designated time point, inject an aliquot of the sample onto a reverse-phase HPLC column (e.g., C18).

-

Use a suitable mobile phase gradient, for example, a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.

-

Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 214 nm or 254 nm).

-

-

Data Analysis:

-

Integrate the peak area of the main compound and any degradation products.

-

Calculate the percentage purity of this compound at each time point.

-

A decrease in the main peak area and the appearance of new peaks would indicate degradation.

-

Protocol 2: Functional Group Titration

Objective: To assess the integrity of the aminooxy and propargyl functional groups over time.

Methodology for Aminooxy Group Integrity:

-

Reaction with a Carbonyl Compound:

-

Prepare a solution of the aged this compound sample.

-

React the sample with an excess of a known aldehyde or ketone (e.g., 4-nitrobenzaldehyde) under conditions that favor oxime formation (pH 4-5).

-

Monitor the reaction progress using HPLC or LC-MS to quantify the formation of the oxime product.

-

A decrease in the amount of oxime formed compared to a fresh sample would indicate degradation of the aminooxy group.

-

Methodology for Propargyl Group Integrity:

-

Click Reaction with an Azide (B81097):

-

Prepare a solution of the aged Amino-PEG3-Propargyl sample.

-

Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an excess of a known azide (e.g., benzyl (B1604629) azide or a fluorescently labeled azide).

-

Analyze the reaction mixture by HPLC or LC-MS to quantify the formation of the triazole product.

-

A reduction in the yield of the triazole product compared to a fresh sample would suggest degradation of the propargyl group.

-

Visualizing Workflows and Potential Degradation

To further aid in the proper handling and understanding of the stability of this compound, the following diagrams illustrate the recommended storage workflow and potential degradation pathways.

Caption: Recommended storage and handling workflow for this compound.

Caption: Potential degradation pathways for this compound.

Conclusion

The stability and proper storage of this compound are critical for its effective use in bioconjugation and drug development. By adhering to the recommended storage conditions of -20°C, protection from light and moisture, and by minimizing the storage time of reconstituted solutions, researchers can ensure the integrity of this valuable reagent. The implementation of routine quality control checks, such as HPLC analysis, is also advisable for long-term studies or when working with older batches of the compound. This diligent approach will contribute to the generation of reliable and reproducible scientific data.

References

- 1. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm [axispharm.com]

- 2. dcchemicals.com [dcchemicals.com]

- 4. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]

- 5. Propargyl-PEG1-SS-PEG1-acid, 1807503-85-0 | BroadPharm [broadpharm.com]

- 6. biotium.com [biotium.com]

- 7. broadpharm.com [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]

The Dual-Reactivity of Aminooxy-PEG3-Propargyl: A Technical Guide for Advanced Bioconjugation and Drug Development

For Immediate Release

A detailed technical guide for researchers, scientists, and drug development professionals on the bifunctional linker, Aminooxy-PEG3-Propargyl. This document elucidates the molecule's core attributes, experimental applications, and protocols, providing a comprehensive resource for its strategic implementation in advanced molecular constructs.

Executive Summary

This compound is a versatile heterobifunctional linker that plays a crucial role in modern bioconjugation and pharmaceutical development. Its unique structure, featuring a terminal aminooxy group and a propargyl group, allows for sequential and orthogonal conjugation reactions. This dual-reactivity enables the precise assembly of complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] The integrated polyethylene (B3416737) glycol (PEG) spacer enhances solubility and stability of the resulting conjugates, making it an invaluable tool in drug discovery and delivery.[4]

Core Properties of this compound

The utility of this compound is defined by its distinct chemical and physical properties. A summary of its key quantitative data is presented below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H17NO4 | [2][5] |

| Molecular Weight | 203.24 g/mol | [1][2][4] |

| CAS Number | 1807537-27-4 | [1][2][5] |

| Purity | ≥95% - >98% | [2][5] |

| Appearance | Colorless to light yellow liquid/Solid Power | [1][2] |

| Solubility | Soluble in Water, DMSO, DMF, DCM | [1][6][7] |

Table 2: Storage and Stability

| Condition | Duration | Source |

| Pure Form (-20°C) | Up to 3 years | [1] |

| In Solvent (-80°C) | Up to 6 months | [1] |

| In Solvent (-20°C) | Up to 1 month | [1] |

| General Recommendation | Immediate use (within 1 week) is highly recommended due to the reactive and sensitive nature of aminooxy compounds. | [5][7] |

Bifunctional Reactivity and Mechanisms

The power of this compound lies in its two orthogonal reactive ends, which can be addressed in a controlled, stepwise manner.

Aminooxy Group: Oxime Ligation

The aminooxy (-ONH2) group reacts specifically with aldehydes or ketones to form a stable oxime linkage.[5][8] This reaction is highly chemoselective and can be performed under mild, biocompatible conditions, making it ideal for conjugating sensitive biomolecules.[9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. xcessbio.com [xcessbio.com]

- 3. This compound - Immunomart [immunomart.com]

- 4. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]

- 5. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]

- 6. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]

- 7. Aminooxy-PEG1-propargyl HCl salt, 1895922-69-6 | BroadPharm [broadpharm.com]

- 8. a3p-scientific.com [a3p-scientific.com]

- 9. broadpharm.com [broadpharm.com]

An In-Depth Technical Guide to Oxime Ligation with Aminooxy-PEG3-Propargyl

For Researchers, Scientists, and Drug Development Professionals

Introduction to Oxime Ligation

In the landscape of bioconjugation, the development of robust, selective, and biocompatible chemical reactions is paramount for creating sophisticated therapeutics, diagnostics, and research tools.[1] Oxime ligation has emerged as a powerful and versatile strategy for the covalent modification of biomolecules.[1] This chemoselective reaction occurs between an aminooxy group and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond.[2][3]

The reaction's high reliability stems from several key features:

-

High Chemoselectivity : The constituent reactive groups—aminooxy and carbonyl moieties—are rare in native biological systems, which minimizes side reactions with other functional groups found in proteins or peptides.[1][4]

-

Biocompatible Conditions : The ligation can be performed in aqueous media under mild pH conditions, preserving the structure and function of sensitive biomolecules.[2]

-

Exceptional Stability : The resulting oxime bond is significantly more stable against hydrolysis over a wide pH range compared to other imine-based linkages like hydrazones.[1][4][5]

These attributes make oxime ligation an ideal tool for applications ranging from protein PEGylation and antibody-drug conjugate (ADC) development to the assembly of complex biomolecular structures.[3][6][7]

The Bifunctional Reagent: Aminooxy-PEG3-Propargyl

This compound is a heterobifunctional linker designed to leverage the power of oxime ligation while providing an additional reactive handle for subsequent modifications. Its structure consists of three key components:

-

Aminooxy Group (-O-NH₂) : This nucleophilic moiety serves as the reactive end for oxime ligation, readily coupling with aldehydes or ketones on a target molecule.[8][9]

-

Triethylene Glycol Spacer (PEG3) : This flexible, hydrophilic polyethylene (B3416737) glycol linker enhances the solubility and stability of the resulting conjugate and provides spatial separation between the conjugated molecules.[9]

-

Propargyl Group (Alkyne) : This terminal alkyne group is a versatile handle for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC).[8][10][11]

This dual functionality allows for a two-step, orthogonal conjugation strategy. A biomolecule can first be modified via oxime ligation, and then a second molecule functionalized with an azide (B81097) can be "clicked" onto the propargyl group. This approach is invaluable for building complex architectures like Proteolysis Targeting Chimeras (PROTACs) or dual-labeled imaging agents.[10]

The Mechanism of Oxime Ligation

The formation of an oxime bond proceeds via a two-step mechanism: nucleophilic attack followed by dehydration. The reaction rate is pH-dependent, with optimal conditions typically found in a slightly acidic environment (pH 4-5).[4][7] However, for many biological applications, performing the reaction at a neutral pH is necessary, which slows the reaction rate considerably.[4]

To overcome this limitation, nucleophilic catalysts, most commonly aniline (B41778) and its derivatives (e.g., p-phenylenediamine), are used to accelerate the reaction at physiological pH.[2][12] The catalyst functions by first reacting with the carbonyl to form a more reactive protonated Schiff base intermediate, which is then readily attacked by the aminooxy nucleophile.[12]

Quantitative Data and Reaction Kinetics

The efficiency of a bioconjugation reaction is critical, especially when working with low concentrations of precious biomolecules.[4] The choice of ligation chemistry can significantly impact yield and reaction time.

Table 1: Comparison of Common Bioconjugation Methods

| Feature | Oxime Ligation | NHS Ester Chemistry | Maleimide-Thiol Chemistry | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |

| Target Group | Aldehyde, Ketone | Primary Amines (Lys, N-terminus) | Thiols (Cysteine) | Azide, Strained Alkyne |

| Bond Formed | Oxime | Amide | Thioether | Triazole |

| Bond Stability | High, stable over a wide pH range.[1][5] | Very High | Stable, but potential for retro-Michael addition | Very High |

| Optimal pH | 4.5-7.0 (catalyzed at neutral pH).[4] | 7.0-8.5[1] | 6.5-7.5 | 4.0-8.5 |

| Bioorthogonality | High; can be considered effectively bioorthogonal.[4] | Low; reacts with abundant amines. | Moderate; requires free thiols. | High; truly bioorthogonal.[1] |

| Typical Rate Constant (M⁻¹s⁻¹) | 10⁻³ - 10⁰ (uncatalyzed), 10¹ - 10³ (catalyzed).[4][13] | 10² - 10³ | 10² - 10³ | 10⁻¹ - 10¹ |

Table 2: Effect of Catalysts on Oxime Ligation Rate

The rate of oxime formation at neutral pH is dramatically enhanced by aniline-based catalysts.[14] Phenylenediamine derivatives have been shown to be even more efficient than aniline.[15]

| Condition | Reactants | Catalyst (Concentration) | pH | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Reference |

| Uncatalyzed | Peptide-CHO + Aminooxy-Dye | None | 7.0 | ~0.01 | [4] |

| Aniline Catalyzed | Peptide-CHO + Aminooxy-Peptide | Aniline (100 mM) | 7.0 | 8.2 ± 1.0 | [13] |

| Aniline Catalyzed | Aldehyde + Aminooxy-Dansyl | Aniline (100 mM) | 7.3 | 10.3 | [14] |

| mPDA Catalyzed | Aldehyde + Aminooxy-Dansyl | m-Phenylenediamine (100 mM) | 7.3 | 27.0 | [14] |

| pPDA Catalyzed | Protein-CHO + Aminooxy-PEG | p-Phenylenediamine (B122844) (10 mM) | 7.0 | 19-fold faster than aniline catalysis | [15] |

CHO: Aldehyde; mPDA: m-phenylenediamine; pPDA: p-phenylenediamine

Experimental Protocols

Protocol 1: General Procedure for Protein PEGylation via Oxime Ligation

This protocol describes the conjugation of this compound to a protein containing a genetically encoded or chemically introduced aldehyde/ketone group.

A. Materials Required:

-

Aldehyde/ketone-functionalized protein.

-

This compound.[8]

-

Reaction Buffer: 100 mM Phosphate buffer or Sodium Acetate buffer, pH 6.5-7.0.[1][16]

-

Catalyst Stock: 200 mM p-phenylenediamine (pPDA) or aniline in DMSO or reaction buffer.

-

Quenching Solution: 1 M Acetone in water.

-

Purification System: Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

B. Experimental Workflow:

C. Detailed Methodology:

-

Reagent Preparation :

-

Dissolve the aldehyde/ketone-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.[16]

-

Dissolve this compound in the reaction buffer. A 10- to 50-fold molar excess over the protein is recommended to drive the reaction to completion.

-

-

Ligation Reaction :

-

In a reaction vessel, combine the protein solution and the this compound solution.

-

Add the catalyst stock solution to achieve a final concentration of 10-100 mM.[1]

-

Incubate the mixture for 2-24 hours at room temperature or 37°C. Reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.[1]

-

-

Quenching and Purification :

-

(Optional) Quench unreacted aminooxy groups by adding an excess of acetone.

-

Remove the unreacted PEG reagent, catalyst, and byproducts by purifying the reaction mixture. Size-exclusion chromatography is often effective for separating the larger protein conjugate from smaller reactants.

-

-

Analysis :

-

Confirm successful conjugation using SDS-PAGE, where the PEGylated protein will show a shift to a higher molecular weight.[17]

-

Determine the precise mass and degree of labeling using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

Protocol 2: Dual-Labeling via Orthogonal Ligation and Click Chemistry

This workflow demonstrates the utility of the propargyl group on the conjugate obtained from Protocol 1.

Methodology:

-

Perform oxime ligation as described in Protocol 1 to generate the Protein-Oxime-PEG-Propargyl conjugate and purify it.

-

Prepare a solution of the purified conjugate in an appropriate buffer (e.g., PBS).

-

Prepare a solution of the azide-functionalized molecule (e.g., an imaging agent or small molecule drug).

-

For a copper-catalyzed reaction (CuAAC), add the azide molecule, a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA) to the conjugate solution.

-

Incubate the reaction until completion, typically 1-4 hours at room temperature.

-

Purify the final dual-labeled conjugate to remove the catalyst and excess azide reagent.

Conclusion

Oxime ligation is a cornerstone of modern bioconjugation, prized for its selectivity, stability, and biocompatibility.[1] The this compound reagent extends the utility of this reaction by incorporating a versatile propargyl handle for subsequent "click chemistry" modifications.[8][10] This dual functionality enables the straightforward, stepwise construction of complex, multifunctional biomolecules. By following optimized protocols and leveraging the accelerating effect of modern catalysts, researchers in drug development and chemical biology can effectively implement this powerful technique to advance their molecular designs.

References

- 1. benchchem.com [benchchem.com]

- 2. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Application of Post Solid-Phase Oxime Ligation to Fine-Tune Peptide–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03752A [pubs.rsc.org]

- 8. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]

- 9. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. broadpharm.com [broadpharm.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Click Chemistry with Aminooxy-PEG3-Propargyl

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker Aminooxy-PEG3-Propargyl, a versatile tool in the field of click chemistry. Its unique structure, featuring a terminal aminooxy group and a propargyl group, enables two distinct and highly efficient conjugation reactions: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC). This dual reactivity makes it an invaluable reagent for the synthesis of complex bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Concepts: The Dual Functionality of this compound

This compound is a heterobifunctional linker composed of three key components:

-

An Aminooxy Group (-O-NH₂): This moiety reacts chemoselectively with aldehydes and ketones to form stable oxime bonds.[1][2] This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific labeling of biomolecules that have been genetically or chemically modified to contain a carbonyl group.[3]

-

A Propargyl Group (a terminal alkyne): This functional group is the reactive partner in the Nobel prize-winning copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.[1][4] It efficiently and irreversibly ligates with azide-containing molecules to form a stable triazole ring.[4]

-

A Polyethylene Glycol (PEG) Linker (-PEG3-): The three-unit PEG spacer enhances the solubility and stability of the molecule and its conjugates in aqueous buffers.[5] It also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

This dual functionality allows for a modular and flexible approach to molecular assembly, where two different molecules can be sequentially or orthogonally conjugated to the linker.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | O-(2-{2-[2-(prop-2-yn-1-yloxy)ethoxy]ethoxy}ethyl)hydroxylamine | [6] |

| CAS Number | 1807537-27-4 | [1][6] |

| Molecular Formula | C₉H₁₇NO₄ | [6][7] |

| Molecular Weight | 203.24 g/mol | [6][7] |

| Appearance | Solid Powder | [6] |

| Purity | Typically >95% | [1][7] |

| Storage Conditions | Dry, dark, and at -20°C for long-term storage | [4][6] |

Reaction Mechanisms and Workflows

The power of this compound lies in its ability to participate in two distinct, high-yield "click" reactions. The logical flow of these reactions allows for precise control over the construction of complex molecular architectures.

A common application of this linker is in the synthesis of PROTACs, where it connects a protein-of-interest (POI) ligand and an E3 ligase ligand.

Experimental Protocols

Below are generalized protocols for the two key reactions involving this compound. It is crucial to note that optimal conditions (e.g., reagent concentrations, reaction times, and temperature) will vary depending on the specific substrates and should be empirically determined.

Protocol 1: Oxime Ligation

This protocol is adapted from a procedure for conjugating an aldehyde-tagged protein to an aminooxy-functionalized molecule.[3][8]

Materials:

-

Aldehyde- or ketone-containing biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Aniline (B41778) (optional, as a catalyst).

-

Reaction buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4).

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or HPLC).

Procedure:

-

Preparation of Reactants:

-

Dissolve the aldehyde/ketone-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound (e.g., 10-50 mM) in an appropriate solvent (e.g., DMSO or water).

-

-

Conjugation Reaction:

-

To the biomolecule solution, add the this compound stock solution to achieve a desired molar excess (e.g., 10-50 fold excess of the linker).

-

If using a catalyst, add aniline to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature for 2-24 hours with gentle agitation. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

-

-

Purification:

-

Upon completion, remove the excess linker and byproducts by SEC or another suitable chromatographic method.

-

-

Characterization:

-

Confirm the successful conjugation and purity of the product using techniques like mass spectrometry (to verify the mass of the conjugate) and SDS-PAGE (to observe the shift in molecular weight).

-

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for the CuAAC reaction.

Materials:

-

Propargyl-functionalized molecule (e.g., the product from Protocol 1).

-

Azide-functionalized molecule.

-

Copper(II) sulfate (B86663) (CuSO₄).

-

Sodium ascorbate (B8700270).

-

A copper-chelating ligand (e.g., THPTA or TBTA) to stabilize the Cu(I) oxidation state and protect biomolecules.

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Purification system (e.g., HPLC, SEC).

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of the propargyl- and azide-containing molecules in the reaction buffer.

-

Prepare fresh stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water), and the copper ligand (e.g., 50 mM in water or DMSO).

-

-

Reaction Setup:

-

In a reaction vessel, combine the propargyl- and azide-functionalized molecules.

-

Add the copper ligand, followed by CuSO₄.

-

Initiate the reaction by adding the sodium ascorbate solution. A typical final concentration for the reactants is in the micromolar to low millimolar range, with copper and ascorbate in slight excess.

-

-

Incubation:

-

Allow the reaction to proceed at room temperature for 1-4 hours. The reaction is often complete within a shorter timeframe and can be monitored by HPLC or mass spectrometry.

-

-

Purification:

-

Purify the final conjugate using an appropriate chromatographic technique to remove the copper catalyst, excess reagents, and byproducts.

-

-

Characterization:

-

Characterize the final product by mass spectrometry to confirm the expected molecular weight and by NMR or other spectroscopic methods to verify the formation of the triazole ring.

-

Quantitative Data

The efficiency of click chemistry reactions is a key advantage. While specific kinetic data for this compound is not extensively published, data from analogous systems provide valuable insights.

Oxime Ligation:

The rate of oxime formation is pH-dependent, with optimal rates typically observed between pH 4 and 5. However, for biological applications, the reaction is often performed at neutral pH. The use of an aniline catalyst can significantly accelerate the reaction at neutral pH.

| Reaction | Reactants | Conditions | Second-Order Rate Constant (k₁) | Reference |

| Oxime Ligation | Aminooxyacetyl-peptide + Benzaldehyde | pH 7, 100 mM Aniline | 8.2 ± 1.0 M⁻¹s⁻¹ | (Adapted from a study on a similar system) |

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

CuAAC reactions are known for their high efficiency and near-quantitative yields. The reaction rates are typically very high, leading to rapid product formation.

| Reaction | Reactants | Conditions | Yield | Reference |

| PROTAC Synthesis | Azide- and Alkyne-functionalized precursors | CuAAC | 21-57% (purified yield) | (Reported for a range of PROTACs synthesized via click chemistry)[9] |

| PROTAC Synthesis | Solid-phase synthesis with a CuAAC step | CuAAC | 2-10% (purified yield) | (Reported for a range of PROTACs synthesized via click chemistry)[10] |

Note: The yields reported are for multi-step syntheses and the CuAAC step itself is generally considered to be highly efficient.

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and drug development. Its dual reactivity, enabling both oxime ligation and copper-catalyzed click chemistry, provides a robust and efficient platform for the construction of complex, well-defined molecular architectures. The protocols and data presented in this guide offer a solid foundation for the successful application of this reagent in a wide range of bioconjugation and drug discovery endeavors.

References

- 1. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]

- 2. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]

- 3. Covalent coupling of HIV-1 glycoprotein trimers to biodegradable calcium phosphate nanoparticles via genetically encoded aldehyde-tags - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Aminooxy-PEG-Propargyl | Aminooxy-PEG-Alkyne | AxisPharm [axispharm.com]

- 6. xcessbio.com [xcessbio.com]

- 7. precisepeg.com [precisepeg.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

Aminooxy-PEG3-Propargyl: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Aminooxy-PEG3-Propargyl, a versatile heterobifunctional linker for bioconjugation. This document details its chemical properties, reaction mechanisms, and applications, with a focus on providing practical experimental guidance for researchers in drug development and related fields.

Introduction to this compound

This compound is a chemical linker designed for the covalent modification of biomolecules. Its structure comprises three key functional components:

-

An Aminooxy Group (-ONH₂): This nucleophilic group reacts specifically with aldehydes and ketones to form a stable oxime linkage. This reaction is highly chemoselective, meaning it proceeds with minimal side reactions with other functional groups found in biological systems.

-

A Triethylene Glycol (PEG3) Spacer: The short polyethylene (B3416737) glycol chain is a flexible and hydrophilic spacer. The inclusion of a PEG linker can enhance the solubility and stability of the resulting bioconjugate and can influence the pharmacokinetic properties of therapeutic molecules.[1]

-

A Propargyl Group (a terminal alkyne): This functional group is used in "click chemistry," most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2] This allows for the efficient and specific conjugation to molecules containing an azide (B81097) group.

This dual functionality makes this compound a valuable tool for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Chemical Formula | C₉H₁₇NO₄ |

| Molecular Weight | 203.24 g/mol |

| Appearance | Solid powder or liquid |

| Purity | Typically ≥95% |

| Storage Conditions | Store at -20°C for short-term (up to 1 month) and -80°C for long-term (up to 6 months). Aminooxy compounds can be sensitive and are best used promptly.[2][4] |

Core Bioconjugation Chemistries

This compound enables two highly specific and efficient bioconjugation reactions: oxime ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Oxime Ligation

The aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond. This reaction is a cornerstone of chemoselective bioconjugation.

The reaction rate is pH-dependent, with optimal conditions typically in the range of pH 4-5. However, the use of nucleophilic catalysts, such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine), can significantly accelerate the reaction at neutral pH, making it more compatible with sensitive biological samples.[5]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group (terminal alkyne) of this compound reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole ring. This reaction is a prominent example of "click chemistry" due to its high efficiency, specificity, and biocompatibility.

The copper(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as THPTA, is often included to enhance reaction efficiency and protect biomolecules.[6]

Experimental Protocols

The following sections provide generalized experimental protocols for bioconjugation reactions using this compound. It is important to note that these are starting points, and optimization of reaction conditions (e.g., stoichiometry, concentration, temperature, and reaction time) is recommended for each specific application.

General Protocol for Oxime Ligation

This protocol describes the conjugation of this compound to a protein containing an aldehyde or ketone group.

Materials:

-

Aldehyde/ketone-functionalized protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0).

-

This compound.

-

Aniline catalyst stock solution (e.g., 100 mM in DMSO or DMF).

-

Reaction buffer (e.g., 100 mM phosphate buffer, pH 6.0-7.0).

-

Quenching solution (e.g., a solution of a small molecule ketone like acetone).

-

Purification system (e.g., size-exclusion chromatography (SEC) or reverse-phase HPLC).

Procedure:

-

Preparation of Reactants:

-

Dissolve the aldehyde/ketone-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Prepare a stock solution of this compound in a compatible solvent (e.g., water, DMSO, or DMF). The concentration should be such that the final volume of organic solvent in the reaction mixture is minimized (ideally <10%).

-

-

Conjugation Reaction:

-

To the protein solution, add the this compound stock solution to achieve a 10-50 molar excess relative to the protein.

-

Add the aniline catalyst stock solution to a final concentration of 10-100 mM.

-

Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction progress can be monitored by SDS-PAGE, HPLC, or mass spectrometry.

-

-

Quenching and Purification:

-

(Optional) Quench the reaction by adding an excess of a small molecule ketone to react with any remaining aminooxy groups.

-

Purify the conjugate using a suitable chromatography method (e.g., SEC to remove excess reagents or HPLC for higher purity).

-

-

Characterization:

-

Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.

-

Confirm the identity and purity of the conjugate by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

-

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the conjugation of an this compound-modified molecule to an azide-containing biomolecule.

Materials:

-

Propargyl-functionalized molecule (prepared via oxime ligation as described above) in a suitable buffer.

-

Azide-functionalized biomolecule.

-

Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

-

Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).

-

Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

-

Purification system (e.g., SEC or HPLC).

Procedure:

-

Preparation of Reactants:

-

Prepare solutions of the propargyl-functionalized molecule and the azide-functionalized biomolecule in a compatible buffer (e.g., phosphate-buffered saline, pH 7.4).

-

-

Conjugation Reaction:

-

In a reaction vessel, combine the propargyl-functionalized molecule and the azide-functionalized biomolecule.

-

Prepare a premixed solution of CuSO₄ and the copper-chelating ligand (e.g., in a 1:5 molar ratio).

-

Add the copper/ligand solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction is often complete within 30-60 minutes.[7]

-

-

Purification and Characterization:

-

Purify the conjugate using an appropriate chromatography method to remove the catalyst and excess reagents.

-

Characterize the final conjugate by methods such as SDS-PAGE, HPLC, and mass spectrometry.

-

Quantitative Data on Reaction Parameters

The efficiency of bioconjugation reactions is influenced by several factors. The following tables summarize representative quantitative data for oxime ligation and CuAAC. Note that these values are illustrative and may vary depending on the specific substrates and reaction conditions.

Oxime Ligation Kinetics

The rate of oxime formation can be significantly enhanced by catalysts.

| Catalyst (at neutral pH) | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| None | Aminooxyacetyl-peptide + Benzaldehyde | ~2.6 | [8] |

| 10 mM Aniline | Aminooxyacetyl-peptide + Benzaldehyde | ~190 | [8] |

| 100 mM Aniline | Aminooxyacetyl-peptide + Benzaldehyde | ~2000 | [8] |

| 50 mM m-Phenylenediamine | Dansyl-aminooxy + Citral | ~27 | [6] |

Data is for analogous reactions and serves as an estimate for reactions with this compound.

Typical CuAAC Reaction Parameters

The following table provides a starting point for setting up a CuAAC reaction.

| Parameter | Typical Concentration/Ratio | Notes |

| Alkyne Substrate | 10-100 µM | The concentration of the biomolecule to be modified. |

| Azide Substrate | 1.5-10 molar excess | An excess of the azide component is often used to drive the reaction to completion. |

| CuSO₄ | 50-250 µM | The final concentration of the copper catalyst. |

| Reducing Agent | 1-5 mM | Sodium ascorbate is commonly used. |

| Ligand | 5:1 ratio to Cu(I) | THPTA is a common choice for aqueous reactions. |

| Reaction Time | 30-60 minutes | Reactions are typically fast at room temperature. |

| pH | 7.0-8.0 | The reaction is efficient at neutral to slightly basic pH. |

Applications in Drug Development

This compound is a valuable tool in the development of targeted therapeutics.

PROTACs

In the synthesis of PROTACs, this linker can be used to connect a target protein-binding ligand to an E3 ligase-binding ligand. For example, the aminooxy group can be reacted with a ketone-functionalized E3 ligase ligand, and the propargyl group can be subsequently "clicked" to an azide-modified target protein ligand. The PEG component of the linker is crucial in PROTAC design as it influences the solubility, cell permeability, and the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[5][9][10]

Antibody-Drug Conjugates (ADCs)

This compound can be used to attach cytotoxic drugs to antibodies. For instance, an aldehyde or ketone can be introduced into the antibody (e.g., through oxidation of a carbohydrate moiety), which can then be reacted with the aminooxy group of the linker. A cytotoxic drug modified with an azide can then be attached via CuAAC.

Conclusion

This compound is a powerful and versatile heterobifunctional linker for bioconjugation. Its ability to undergo two distinct, highly specific, and efficient reactions—oxime ligation and copper-catalyzed azide-alkyne cycloaddition—makes it an invaluable tool for the construction of complex bioconjugates for research and therapeutic applications. This guide provides a foundational understanding and practical starting points for researchers to incorporate this compound into their bioconjugation strategies.

References

- 1. Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. This compound, 1807537-27-4 | BroadPharm [broadpharm.com]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 6. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]